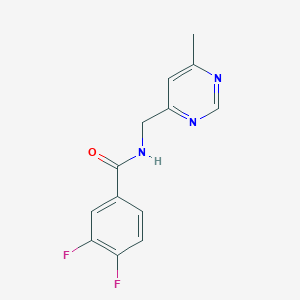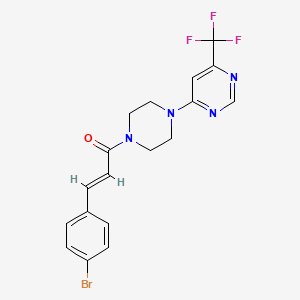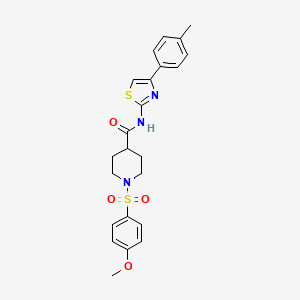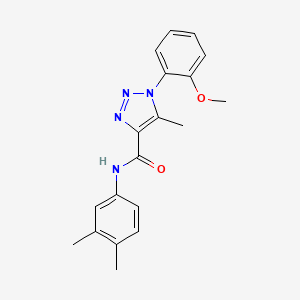![molecular formula C11H11NOS B2459267 [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol CAS No. 244152-82-7](/img/structure/B2459267.png)
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol, also known as MPTM, is a chemical compound that has gained attention in the scientific research community for its potential therapeutic applications. This molecule belongs to the thiazole family, which is known for its diverse biological activities. MPTM has shown promising results in various studies, making it a potential candidate for further investigation.
Wirkmechanismus
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol exerts its biological activities through various mechanisms. It has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol also activates certain signaling pathways that are involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has also been found to reduce oxidative stress and increase the levels of antioxidant enzymes in animal models of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol is also stable under various conditions, making it suitable for various experiments. However, [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has certain limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol also has a short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol. One potential direction is to investigate the potential of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol in animal models of cancer and to elucidate its mechanism of action. Another potential direction is to investigate the potential of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol as a therapeutic agent for inflammation and oxidative stress. Further studies are needed to determine the efficacy of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol in animal models of inflammation and oxidative stress and to elucidate its mechanism of action. Additionally, further studies are needed to optimize the synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol and to develop new derivatives with improved properties.
Synthesemethoden
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol can be synthesized using a simple and efficient method. The synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide followed by the oxidation of the resulting thiosemicarbazone with hydrogen peroxide. The final product is obtained by treating the resulting thiazole derivative with sodium borohydride in methanol.
Wissenschaftliche Forschungsanwendungen
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been studied extensively for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPBYVWZYHAONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

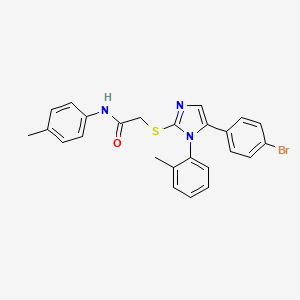
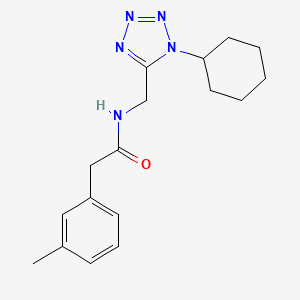
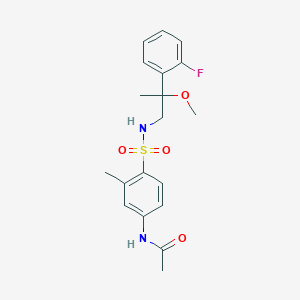
![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)
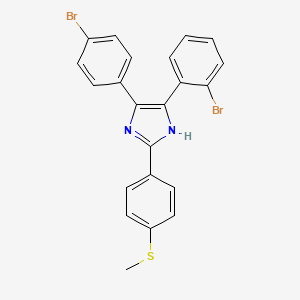
![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)
![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
